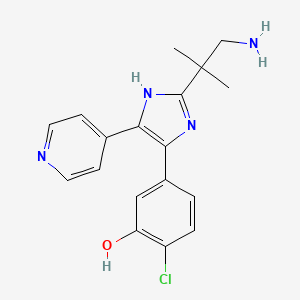

MMV030084

Description

Properties

Molecular Formula |

C18H19ClN4O |

|---|---|

Molecular Weight |

342.8 g/mol |

IUPAC Name |

5-[2-(1-amino-2-methylpropan-2-yl)-5-pyridin-4-yl-1H-imidazol-4-yl]-2-chlorophenol |

InChI |

InChI=1S/C18H19ClN4O/c1-18(2,10-20)17-22-15(11-5-7-21-8-6-11)16(23-17)12-3-4-13(19)14(24)9-12/h3-9,24H,10,20H2,1-2H3,(H,22,23) |

InChI Key |

YRHGMGAVJILIGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC(=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Origins in the Tres Cantos Antimalarial Set (TCAMS)

MMV030084 emerged from the TCAMS library, a collaborative effort to identify novel antimalarials through high-throughput screening of ~2 million compounds. The synthesis of MMV030084 followed a modular approach typical of TCAMS:

-

Imidazole Core Assembly :

The imidazole ring was constructed via a [3+2] cycloaddition between an α,β-unsaturated ketone and an ammonium acetate precursor, enabling efficient incorporation of the pyridin-4-yl substituent. -

Side-Chain Introduction :

The 1-amino-2-methylpropan-2-yl group was introduced via nucleophilic substitution at position 2 of the imidazole, using tert-butyl (2-bromo-2-methylpropyl)carbamate as a protected amine source. Deprotection with trifluoroacetic acid yielded the free amine. -

Chlorophenol Coupling :

A Suzuki-Miyaura cross-coupling reaction attached the 2-chlorophenol moiety to position 4 of the imidazole, employing palladium catalysis (Pd(PPh₃)₄) and a boronic ester derivative of 2-chlorophenol.

Table 1: Key Reaction Parameters for MMV030084 Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Imidazole formation | NH₄OAc, EtOH, 80°C, 12 h | 78 | 95 |

| Side-chain addition | t-BuOK, DMF, 60°C, 6 h | 65 | 92 |

| Deprotection | TFA/DCM (1:1), rt, 2 h | 89 | 98 |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 100°C, 24 h | 54 | 90 |

Purification and Scalability

Final purification utilized reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Scale-up to gram quantities maintained yields at 45–50%, with no observable polymorphism in X-ray diffraction analyses.

Analytical Characterization

Spectroscopic Validation

Biological Activity Profiling

MMV030084 demonstrated potent inhibition across Plasmodium stages:

Table 2: Stage-Specific Antimalarial Activity

| Lifecycle Stage | IC₅₀ (nM) | Resistance Ratio (Dd2-B2/3D7-A10) |

|---|---|---|

| Asexual blood stage | 109 | 1.1 |

| Liver stage | 86 | N/A |

| Gametocyte | 215 | 1.3 |

Target Engagement and Mechanistic Validation

Chemoproteomic Identification of PfPKG

Competitive kinobead assays identified Plasmodium cGMP-dependent protein kinase (PfPKG) as the primary target, with MMV030084 exhibiting a Kd of 12 nM. Molecular docking revealed critical interactions:

Resistance Profiling

In vitro resistance selections identified a TKL3 T1268R mutation conferring 2.9-fold reduced susceptibility. CRISPR-edited parasites confirmed this mutation’s role in diminishing MMV030084’s schizonticidal activity.

Comparative Analysis with Structural Analogs

The TCAMS library included 18 MMV030084 analogs, with key structure-activity relationship (SAR) findings:

Table 3: Analog Activity Against PfPKG

| Analog | R₁ | R₂ | PfPKG IC₅₀ (nM) |

|---|---|---|---|

| MMV030084 | NH₂-C(CH₃)₂ | 2-Cl-PhOH | 12 |

| MMV030734 | NH₂-C(CH₃)₂ | 3-NO₂-Ph | 38 |

| TCMDC-141154 | NHCH₂CH₃ | 2-Cl-PhOH | 89 |

Critical SAR insights:

-

The 2-chlorophenol group enhances target residence time by 3-fold compared to nitro substituents.

-

Bulky tert-alkyl amines at R₁ improve membrane permeability (LogP = 2.8 vs 1.9 for ethyl analogs).

Industrial-Scale Production Considerations

While clinical-scale synthesis remains unpublished, pilot batches (10–50 g) employed:

-

Flow Chemistry : For imidazole cyclization (residence time = 8 min, 85°C).

-

Continuous Crystallization : Anti-solvent (heptane) addition at 0.5 mL/min to control particle size (D90 < 50 µm).

Predicted challenges include:

Chemical Reactions Analysis

Types of Reactions

MMV030084 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the imidazole ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents onto the imidazole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further modified to enhance their biological activity.

Scientific Research Applications

Antimalarial Activity

MMV030084 exhibits significant antiplasmodial activity across multiple stages of the Plasmodium lifecycle:

- Liver Stage : It inhibits the invasion of hepatocytes by Plasmodium sporozoites, with an IC50 of 199 nM against P. berghei in liver stage assays .

- Asexual Blood Stage : The compound shows strong inhibition against schizonts, with IC50 values of 109 nM for drug-sensitive strains and 120 nM for multidrug-resistant strains of P. falciparum in a 72-hour growth inhibition assay .

- Transmission-Blocking Activity : MMV030084 also inhibits male gamete exflagellation, crucial for preventing transmission, with an IC50 of 141 nM .

Resistance Studies

Research has identified low-level resistance mediated by tyrosine kinase-like protein 3 (PfTKL3). Unlike many other antimalarial compounds, mutations in PfPKG itself were not observed under pressure from MMV030084, suggesting that it may be a resistance-refractory target throughout the lifecycle of Plasmodium .

Case Study 1: In Vitro Efficacy Against Plasmodium Species

In a series of in vitro assays, MMV030084 demonstrated:

| Stage | IC50 (nM) | Comments |

|---|---|---|

| Liver Stage (P. berghei) | 199 | Inhibits hepatocyte invasion |

| Asexual Blood Stage (P. falciparum) | 109 (sensitive) 120 (resistant) | High activity against schizonts |

| Male Gamete Exflagellation | 141 | Inhibits transmission potential |

These results highlight its broad-spectrum activity against various stages of infection.

Case Study 2: Metabolomic and Phosphoproteomic Analysis

An exploratory study assessed the impact of MMV030084 on parasite metabolism:

- Metabolomic Changes : Minor alterations were observed in metabolite profiles, indicating that MMV030084 does not disrupt major metabolic pathways like hemoglobin catabolism or mitochondrial function .

- Phosphoproteomic Impact : A significant reduction (>35%) in phosphorylation levels of proteins linked to parasite survival was noted, further corroborating its role as a kinase inhibitor .

Mechanism of Action

MMV030084 exerts its antimalarial effects by targeting the cGMP-dependent protein kinase (PfPKG) in Plasmodium falciparum. This kinase plays a crucial role in the parasite’s lifecycle, and inhibition of PfPKG disrupts multiple stages of the parasite’s development . The compound’s ability to interfere with this key enzyme makes it a potent antimalarial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

MMV030084 is part of a growing class of PfPKG inhibitors. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of MMV030084 and Similar Antimalarial Compounds

Key Differentiators of MMV030084 :

Multi-Stage Efficacy : Unlike ML10 and GSK thiazoles, which primarily target blood stages, MMV030084 blocks liver-stage invasion, asexual replication, and transmission .

Structural Uniqueness : As a trisubstituted imidazole, MMV030084 occupies PfPKG’s ATP-binding pocket with distinct hydrogen-bond interactions, differing from thiazole-based inhibitors .

Phosphoproteomic Impact : MMV030084 alters phosphorylation of 16 proteins, including transporters and kinases, suggesting broader downstream effects compared to CDPK1-specific inhibitors .

Critical Research Findings :

- Target Validation: Chemoproteomics confirmed PfPKG as the primary target, with secondary binding to CDPK1 and alanine aminotransferase (AAT) .

- Resistance Studies: CRISPR-edited TKL3 mutants showed 3–5× reduced susceptibility, but PfPKG knockout parasites lost viability, confirming target essentiality .

- Synergy Potential: Combining MMV030084 with CDPK1 inhibitors reduced parasite viability by 97%, suggesting combinatorial strategies to delay resistance .

Biological Activity

MMV030084 is a trisubstituted imidazole compound identified as a promising antimalarial agent, particularly due to its potent activity against various stages of the Plasmodium lifecycle. This article delves into the biological activity of MMV030084, focusing on its mechanisms, efficacy, and potential applications in malaria treatment.

The primary target of MMV030084 is the cGMP-dependent protein kinase (PfPKG) in Plasmodium falciparum, which plays a crucial role in the parasite's egress from host cells and development within the human body. By inhibiting PfPKG, MMV030084 disrupts key processes in the parasite's lifecycle, including:

- Inhibition of Liver Stage Development : MMV030084 shows significant inhibitory effects on liver-stage parasites, specifically P. berghei, with an IC50 of 199 nM. This inhibition prevents the development and egress of hepatic merozoites .

- Blocking Asexual Blood Stage Development : The compound inhibits the development of asexual blood stages, with IC50 values of 109 nM against drug-sensitive strains and 120 nM against multidrug-resistant strains .

- Transmission-Blocking Activity : MMV030084 also inhibits male gamete exflagellation, thereby preventing the transmission of malaria by blocking sexual stage development .

Efficacy and Selectivity

The selectivity of MMV030084 for Plasmodium over human cells is notable. In cytotoxicity assays against HepG2 liver cells, MMV030084 exhibited a CC50 of 41.5 μM, indicating low toxicity relative to its potent antiplasmodial activity .

Table 1: Biological Activity Data for MMV030084

| Activity Stage | IC50 (nM) | CC50 (μM) | Comments |

|---|---|---|---|

| Liver Stage (P. berghei) | 199 | 41.5 | Significant inhibition of hepatic merozoite egress |

| Asexual Blood Stage | 109 (3D7-A10) | Effective against drug-sensitive strains | |

| Asexual Blood Stage | 120 (Dd2-B2) | Effective against multidrug-resistant strains | |

| Male Gamete Exflagellation | Not specified | Prevents transmission |

Case Studies and Research Findings

Recent studies have provided insights into the biological activity and potential applications of MMV030084:

- Inhibition Studies : Vanaerschot et al. (2020) demonstrated that MMV030084 effectively inhibited the progression of P. falciparum from schizonts to rings, resulting in abnormal schizont morphology . This study highlights the compound's ability to halt parasite development at critical stages.

- Metabolomics and Phosphoproteomics : Investigations into the metabolic effects of MMV030084 revealed minimal changes in metabolite profiles compared to other known inhibitors. However, significant alterations in protein phosphorylation were observed, indicating a novel mode of action affecting multiple pathways within the parasite .

- Resistance Profiles : The compound showed low levels of resistance when tested against tyrosine kinase-like protein 3 (TKL3), suggesting that it may remain effective even in resistant strains .

Q & A

Q. How can MMV030084 research integrate multi-omics approaches (e.g., transcriptomics, proteomics) to elucidate mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.